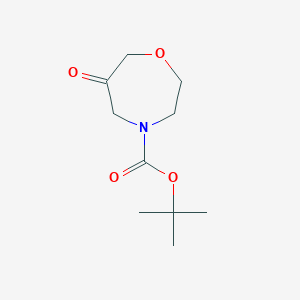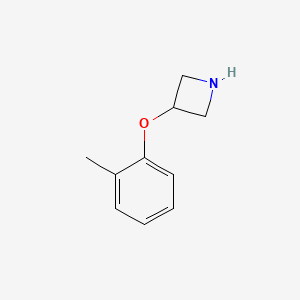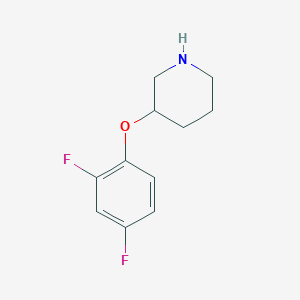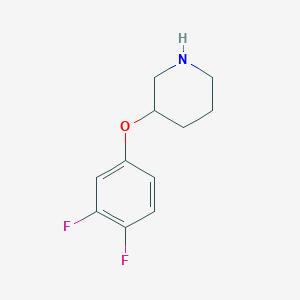
2,6-Diisopropylphenylboronic acid
Descripción general
Descripción
2,6-Diisopropylphenylboronic acid, also known as 2,6-Di-i-Pr-Ph-B(OH)2, is a boronic acid with wide-ranging applications in the fields of organic synthesis, catalysis and biochemistry. This molecule has a number of unique properties, including its ability to form strong carbon-boron bonds, its low toxicity and its ability to bind to small molecules. As a result, this compound is widely used in laboratory experiments and in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
Crystallization and Polymorphism Studies
- Surfactant-Controlled Crystallization: 2,6-Diisopropylphenylboronic acid has been explored in the field of crystallization. A study demonstrated how surfactants can influence the crystallization of polymorphic forms of phenylboronic acids like this compound. This finding is significant for controlling polymorphic outcomes in pharmaceuticals and other chemical industries (Semjonova & Be̅rziņš, 2022).
Antioxidant Properties
- Antioxidant Potential: Research has revealed that 2,6-Diisopropylphenol, a related compound to this compound, displays significant antioxidant properties. This suggests potential applications in areas requiring antioxidant capabilities (Murphy et al., 1992).
Electrochemical Applications
- Electrochemical Quantification: The electrochemical properties of 2,6-Diisopropylphenol have been investigated, leading to the development of methods for its quantification. This research can be extended to this compound for its potential use in electrochemical sensors and analytical chemistry (Langmaier et al., 2011).
Drug Delivery Systems
- Nano-Escheriosome-Based Delivery: A novel approach using nano-liposome-based delivery systems for 2,6-Diisopropylphenol derivatives has shown promise in cancer treatment, indicating potential for similar applications with this compound (Khan, 2017).
Interaction with Biological Systems
- Mitochondrial Effects: The impact of 2,6-Diisopropylphenol on mitochondrial function has been studied, providing insights into how related compounds like this compound might interact with biological systems (Branca et al., 1991).
Chemical Synthesis
- Catalyst in Organic Synthesis: this compound and its analogues have been studied for their roles in catalyzing various chemical reactions, such as Suzuki-Miyaura cross-coupling. This application is critical in organic synthesis for creating complex molecules (Navarro et al., 2006).
Advanced Bio-Applications
- Phenylboronic Acid-Decorated Polymeric Nanomaterials: There's significant interest in using derivatives of phenylboronic acid, like this compound, in the development of polymeric nanomaterials for advanced biomedical applications. These materials have potential uses in drug delivery systems and biosensors (Lan & Guo, 2019).
Spectroscopy and Material Studies
- Vibrational Spectroscopy Analysis: Detailed studies involving vibrational spectroscopy have been conducted on similar compounds to understand their molecular structures and potential applications in various fields, including materials science (Alver & Parlak, 2010).
Safety and Hazards
Mecanismo De Acción
Target of Action
2,6-Diisopropylphenylboronic acid is primarily used as a reactant in various chemical reactions
Mode of Action
The compound is used in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with halides or pseudohalides to form biaryl compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is widely used in organic synthesis for the creation of biaryl compounds, which are common structural units in pharmaceuticals and agrochemicals .
Result of Action
The primary result of the action of this compound is the formation of new compounds through Suzuki-Miyaura cross-coupling reactions . For example, it can be used to synthesize potent propargyl-based inhibitors of the Cryptosporidium dihydrofolate reductase (DHFR) enzyme .
Action Environment
The efficacy and stability of this compound in chemical reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst and base, the temperature, and the solvent used . Proper storage is also important, with recommendations for storage in an inert atmosphere and under -20°C .
Análisis Bioquímico
Biochemical Properties
2,6-Diisopropylphenylboronic acid plays a significant role in biochemical reactions, particularly as a reactant in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with enzymes such as dihydrofolate reductase, where it acts as an inhibitor. The interaction with dihydrofolate reductase is crucial as it can inhibit the enzyme’s activity, leading to potential therapeutic applications . Additionally, this compound can form complexes with proteins and other biomolecules, influencing their structure and function.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with dihydrofolate reductase can lead to changes in the folate metabolism pathway, affecting DNA synthesis and repair . This can result in altered cell proliferation and apoptosis rates. Furthermore, this compound can modulate the activity of other enzymes and proteins, impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes such as dihydrofolate reductase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to a decrease in the production of tetrahydrofolate, a critical cofactor in DNA synthesis. Additionally, this compound can interact with other proteins and enzymes, leading to changes in their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit specific enzymes and proteins without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and cellular changes occur.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to folate metabolism. The compound interacts with enzymes such as dihydrofolate reductase, affecting the production of tetrahydrofolate . This interaction can lead to changes in metabolic flux and metabolite levels, impacting cellular processes such as DNA synthesis and repair.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with enzymes and proteins, determining its biochemical and cellular effects.
Propiedades
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGMXMTUMCLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648840 | |
| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
363166-79-4 | |
| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



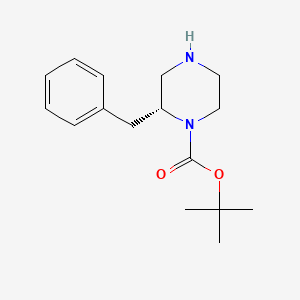
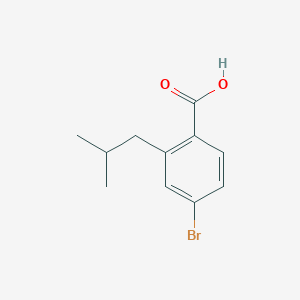

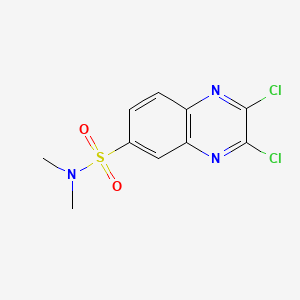
![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
